7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolo[1,5-a]pyrimidine derivative characterized by a benzyloxy-ethoxy-substituted phenyl ring at position 7 and a pyridin-3-yl carboxamide group at position 6 (Fig. 1). Its structure integrates a triazolo-pyrimidine core, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity . Synthesis protocols for analogous compounds often employ the Biginelli reaction or multi-component condensation, as seen in related triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-35-23-14-20(11-12-22(23)36-16-19-8-5-4-6-9-19)25-24(18(2)31-27-29-17-30-33(25)27)26(34)32-21-10-7-13-28-15-21/h4-15,17,25H,3,16H2,1-2H3,(H,32,34)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKPKHLWDKSFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to exhibit activities against various targets, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
It’s known that compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif can inhibit the growth of cells by interacting with their targets.
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine motif have been found to inhibit the expression of c-met and vegfr-2, which are involved in cell growth and angiogenesis.
Biochemical Analysis
Biochemical Properties
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are crucial in cell signaling pathways related to cancer progression. The compound binds to the active sites of these kinases, thereby blocking their activity and preventing downstream signaling that leads to cell proliferation and survival.
Cellular Effects
The effects of This compound on various cell types include inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. In cancer cells, this compound disrupts cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to reduced cell survival and increased apoptosis. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through direct binding interactions with target proteins. It acts as an inhibitor of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. This inhibition leads to the suppression of oncogenic signaling pathways, ultimately resulting in decreased tumor growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may degrade over extended periods or under harsh environmental conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.
Metabolic Pathways
This compound: is metabolized primarily in the liver through cytochrome P450 enzymes. It undergoes oxidative metabolism, leading to the formation of various metabolites that may retain or lose biological activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation in tissues are critical for its therapeutic effects and can be influenced by factors such as tissue permeability and binding affinity.
Subcellular Localization
The subcellular localization of This compound is primarily in the cytoplasm and nucleus. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, as it needs to reach its target proteins within these subcellular regions to exert its biological effects.
Biological Activity
The compound 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines , which are known for their diverse biological activities. Its structure includes several functional groups that contribute to its biological interactions:
- Benzyloxy and Ethoxy Groups : These substituents enhance lipophilicity, potentially improving membrane permeability.
- Pyridine Moiety : Known for its ability to participate in hydrogen bonding and coordination with metal ions.
- Carboxamide Group : Often associated with biological activity through interactions with enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N7O3 |
| Molecular Weight | 453.52 g/mol |
| CAS Number | 452089-14-4 |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains and fungi.
- In vitro Studies : Research has demonstrated that triazolo-pyrimidine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Proliferation Inhibition : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that the compound inhibits cell proliferation at micromolar concentrations. The IC50 values indicated a promising therapeutic window .
- Apoptosis Induction : Flow cytometry analyses revealed that treated cells exhibited increased apoptosis, suggesting that the compound triggers programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
Anti-inflammatory Activity
Another area of investigation is the anti-inflammatory effects of this compound:
- Cytokine Modulation : Studies have shown that the compound can downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, indicating potential use in inflammatory diseases .
- Animal Models : In vivo studies using mouse models of inflammation demonstrated reduced paw edema following administration of the compound, supporting its therapeutic potential in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhou et al. evaluated a series of triazolo-pyrimidine derivatives for their antimicrobial activity. The results indicated that compounds similar to our target showed significant inhibition against Escherichia coli and Bacillus subtilis, with MIC values ranging from 8 to 32 µg/mL .
Case Study 2: Anticancer Potential
In a study published in ACS Omega, researchers synthesized several triazolo-pyrimidine derivatives and assessed their anticancer properties against various cancer cell lines. The lead compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting it may be a viable candidate for further development as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Studies have demonstrated that derivatives of this compound possess antiproliferative properties against several cancer cell lines. For instance, the introduction of various substituents on the aryl ring significantly affects the growth inhibition of cancer cells. In vitro assays have shown that modifications to the structure can enhance solubility and bioactivity, leading to improved therapeutic profiles .
Inhibition of Tubulin Assembly
Research has also indicated that certain derivatives can inhibit tubulin assembly, disrupting microtubule dynamics crucial for mitosis. This mechanism contributes to their antiproliferative effects and suggests potential applications in treating cancers that are resistant to conventional therapies .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The triazolo-pyrimidine scaffold undergoes oxidation at specific positions. For example, the pyrimidine ring’s C6 carboxamide group can be oxidized to form intermediates with enhanced electrophilicity.
Oxidation of the benzyloxy group (O-benzyl protection) removes the benzyl moiety, yielding a free phenolic hydroxyl group, which is critical for further functionalization .
Reduction Reactions
Reductive transformations target the triazole ring and aromatic substituents:
| Reaction | Conditions/Reagents | Products | References |
|---|---|---|---|
| Triazole ring hydrogenation | H₂, Pd/C in ethanol | Partially saturated triazoline | |
| Nitro group reduction (if present) | SnCl₂ in HCl | Amine derivative |
The triazole ring’s partial saturation under hydrogenation conditions modifies electronic properties, potentially enhancing binding to biological targets .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyridine and phenyl rings:
Electrophilic Aromatic Substitution
| Position | Reagents | Products | References |
|---|---|---|---|
| Pyridin-3-yl | HNO₃/H₂SO₄ (nitration) | Nitro-substituted pyridine derivative | |
| Phenyl ring | Br₂/FeBr₃ (bromination) | Brominated phenyl derivative |
Nucleophilic Acyl Substitution
The carboxamide group reacts with amines or alcohols under acidic/basic conditions:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| NH₃ (excess) | Ethanol, reflux | Primary amide | |
| R-OH (alcohol) | H₂SO₄ catalyst, heat | Ester derivative |
Hydrolysis Reactions
The carboxamide and ether groups are susceptible to hydrolysis:
| Functional Group | Conditions | Products | References |
|---|---|---|---|
| Carboxamide | 6M HCl, reflux (acidic) | Carboxylic acid and pyridin-3-amine | |
| Benzyloxy ether | HBr/AcOH | Free phenolic hydroxyl group |
Acidic hydrolysis of the carboxamide cleaves the C–N bond, releasing pyridin-3-amine and generating a carboxylic acid .
Cross-Coupling Reactions
The pyridine and phenyl rings participate in palladium-catalyzed cross-couplings:
| Reaction Type | Catalyst/Reagents | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated pyridine derivatives |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Photochemical Reactions
UV irradiation induces rearrangement in the triazolo-pyrimidine system:
| Conditions | Products | References |
|---|---|---|
| UV light (254 nm), CH₃CN | Ring-expanded quinazoline derivative |
Key Stability Considerations
-
pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis rates increasing at elevated temperatures .
-
Thermal Stability : Melting points exceed 200°C, but prolonged heating above 150°C induces decomposition .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and biological interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Phenyl Ring
- 7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 361481-25-6): Key Difference: Methoxy group at position 3 of the phenyl ring instead of ethoxy. Molecular Weight: 468.51 g/mol (vs. 482.54 g/mol for the ethoxy analog) .
5-Methyl-N-(pyridin-3-yl)-7-(2,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 537003-42-2):
Carboxamide Group Modifications
- N-(4-Chlorophenyl)-7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (V1-V10 series): Key Difference: 4-Chlorophenyl group instead of pyridin-3-yl. Biological Activity: Demonstrates moderate antimicrobial activity (MIC 25–50 µg/mL against E. coli and S. Synthesis Yield: 43–56% via Biginelli reaction .
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 667902-79-6):
Table 1. Comparative Analysis of Triazolo[1,5-a]pyrimidine Derivatives
Key Research Findings
- Synthetic Efficiency: The use of 4,4’-trimethylenedipiperidine as a green additive in triazolo-pyrimidine synthesis achieves yields >80% under eco-friendly conditions (water/ethanol solvent) .
- Structure-Activity Relationships (SAR) :
Preparation Methods
Reaction Conditions and Optimization
The one-pot synthesis leverages a three-component reaction between:
- 4-(Benzyloxy)-3-ethoxybenzaldehyde (1.0 mmol),
- 3-Amino-1,2,4-triazole (1.0 mmol),
- Acetoacetyl-N-(pyridin-3-yl)amide (1.0 mmol),
Catalyzed by maltose (25 mol%) under solvent-free conditions at 80°C for 20 minutes. Key optimizations include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 25 mol% | 95% |
| Temperature | 80°C | 95% |
| Reaction Time | 20 min | 95% |
| Solvent | None | 95% |
Lower catalyst loadings (e.g., 20 mol%) or temperatures (60°C) reduced yields to 45–84%, while prolonged heating induced decomposition.
Mechanistic Pathway
- Knoevenagel Condensation : Aldehyde reacts with acetoacetanilide derivative to form α,β-unsaturated diketone intermediate.
- Michael Addition : 3-Amino-1,2,4-triazole attacks the diketone’s β-carbon, forming a tetrahedral intermediate.
- Cyclization and Aromatization : Intramolecular dehydration yields the triazolopyrimidine core, with maltose facilitating proton transfer.
Stepwise Synthesis (Route B)
Intermediate Diketone Preparation
4-(Benzyloxy)-3-ethoxyacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) undergo Claisen condensation in glacial acetic acid (4 mL) at 120°C for 7 hours. The resulting diketone is isolated via precipitation in ice water (40 mL) and recrystallized in 50% ethanol (Yield: 70–75%).
Cyclocondensation with 3-Amino-1,2,4-Triazole
The diketone (1.0 mmol) and 3-amino-1,2,4-triazole (1.0 mmol) react in acetic acid (4 mL) at 120°C for 7 hours. The crude product is purified via recrystallization (50% ethanol) to yield 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidine (Yield: 65–70%).
Carboxamide Functionalization
The ester intermediate (1.0 mmol) is hydrolyzed with 6M HCl (10 mL) at reflux for 3 hours to yield the carboxylic acid. Subsequent coupling with pyridin-3-amine (1.2 mmol) using EDCl/HOBt in DMF affords the target carboxamide (Yield: 85–90%).
Analytical Characterization
Spectroscopic Data
- 1H NMR (DMSO- d6, 400 MHz) : δ 8.96 (d, J = 4.5 Hz, 1H, pyrimidine-H), 8.73 (s, 1H, triazole-H), 7.61–8.21 (m, 6H, aryl-H), 5.12 (s, 2H, OCH2Ph), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.45 (s, 3H, CH3), 1.38 (t, J = 7.0 Hz, 3H, CH2CH3).
- 13C NMR (DMSO- d6, 100 MHz) : δ 164.9 (C=O), 156.2, 155.5 (triazolo-pyrimidine C), 148.2 (pyridine C), 132.1–110.2 (aryl C), 69.8 (OCH2Ph), 63.5 (OCH2CH3), 14.1 (CH3).
- ESI-HRMS : m/z calcd for C28H27N6O3 [M+H]+: 519.2045; found: 519.2051.
Physical Properties
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Multicomponent) | Route B (Stepwise) |
|---|---|---|
| Yield | 95% | 70% (core) + 85% (amide) |
| Time | 20 min | 14 hours |
| Purification | Recrystallization | Column chromatography |
| Scalability | High | Moderate |
| Atom Economy | 82% | 68% |
Route A offers superior efficiency and sustainability, while Route B allows modular intermediate modification.
Q & A
Q. What are the most efficient synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-component reactions or stepwise protocols. Key approaches include:
- Green Chemistry Synthesis: Using 4,4’-trimethylenedipiperidine as a recyclable, non-toxic additive in water/ethanol (1:1 v/v) at reflux (65–90% yields). This method avoids hazardous solvents and reduces waste .
- One-Pot Three-Component Reactions: Combining 5-amino-triazoles, aromatic aldehydes, and ethyl acetoacetate with APTS (3-Aminopropyltriethoxysilane) in ethanol. Yields range from 70–85% depending on substituent reactivity .
- Solvent Optimization: Reactions in dimethylformamide (DMF) or acetic acid under controlled heating (80–120°C) to stabilize the triazolo-pyrimidine core .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
Methodological Answer: Structural confirmation relies on:
Q. What factors influence the compound’s solubility, and how can it be optimized for in vitro assays?
Methodological Answer: Solubility is modulated by:
- Polar Substituents: The 4-hydroxyphenyl group enhances aqueous solubility via hydrogen bonding, while benzyloxy/ethoxy groups reduce it .
- Solvent Systems: Use DMSO for stock solutions (50–100 mM) followed by dilution in PBS (pH 7.4) or cell culture media.
- Prodrug Strategies: Esterification of the carboxamide group improves lipid solubility for cellular uptake .
Advanced Research Questions
Q. What is the proposed mechanism of action for this compound in kinase inhibition, and how is selectivity assessed?
Methodological Answer:
- Kinase Binding Studies: Molecular docking (e.g., AutoDock Vina) identifies interactions with ATP-binding pockets. The pyridinyl and triazolo-pyrimidine groups form π-π stacking and hydrogen bonds with kinase residues .
- Selectivity Profiling:
- Kinase Panel Screens: Test against 100+ kinases (e.g., EGFR, VEGFR2) at 1 µM to calculate IC₅₀ values .
- Cellular Assays: Measure phospho-kinase levels via Western blot (e.g., p-ERK in cancer cell lines) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity, and what SAR trends are observed?
Methodological Answer: Key SAR insights:
- Benzyloxy vs. Methoxy: Benzyloxy at the 4-position increases lipophilicity and membrane permeability, enhancing anticancer activity (IC₅₀ reduction from 10 µM to 2 µM in MCF-7 cells) .
- Pyridinyl Substitution: N-(Pyridin-3-yl) improves solubility and hydrogen-bonding capacity, critical for target engagement .
- Methyl Group at Position 5: Stabilizes the pyrimidine ring conformation, reducing metabolic degradation .
Q. What are the compound’s stability profiles under varying pH and temperature conditions, and how are degradation pathways mitigated?
Methodological Answer:
- pH Stability: Stable at pH 4–8 (24-hour incubation). Acidic conditions (pH <3) hydrolyze the carboxamide group, while alkaline conditions (pH >9) degrade the triazole ring .
- Thermal Stability: Decomposition above 150°C (TGA data). Store at -20°C in inert atmospheres to prevent oxidation .
- Light Sensitivity: Protect from UV light to avoid photooxidation of the benzyloxy group .
Q. How can computational modeling (e.g., QSAR, DFT) guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Models: Predict logP and bioavailability using Molinspiration or SwissADME. Substituents with ClogP <3 optimize blood-brain barrier penetration .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The pyrimidine ring’s electron-deficient nature favors nucleophilic attack sites .
- MD Simulations: Simulate binding kinetics with kinases (e.g., GROMACS) to refine substituent geometry for enhanced binding residence time .
Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?
Methodological Answer:
- Synthesis Discrepancies:
- Biological Variability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
